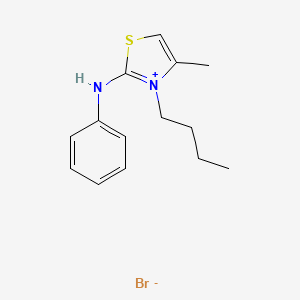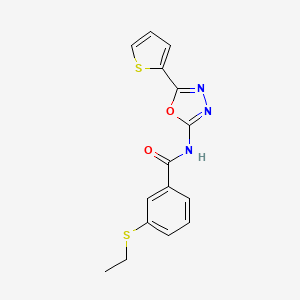
4-amino-5-(diphenylmethyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-5-(diphenylmethyl)-4H-1,2,4-triazole-3-thiol (4-ADT) is a sulfur-containing heterocycle that is widely used in the fields of medicinal chemistry, organic synthesis, and chemical biology. 4-ADT is a versatile building block for the synthesis of various compounds, and its unique reactivity makes it a useful tool in the development of new drugs and therapeutic agents. 4-ADT is also known as 4-aminodiphenylmethyl-1,2,4-triazole-3-thiol, and it is the thiol derivative of 4-amino-5-(diphenylmethyl)-1,2,4-triazole (4-ADM).
科学的研究の応用
Nitric Oxide (NO) Detection
4-amino-5-(diphenylmethyl)-4H-1,2,4-triazole-3-thiol: serves as a valuable reagent for quantifying low concentrations of nitric oxide (NO) within cells. Here’s how it works:
- The resulting product, DAF-FM (4-amino-5-methylamino-2’,7’-difluorofluorescein), is virtually nonfluorescent until it reacts with NO to form a fluorescent benzotriazole .
- Researchers use DAF-FM to assess NO production in various contexts, such as transaldolase-deficient lymphoblasts, embryonic cortical neurons, and zebrafish .
Angiogenesis Studies
Intravital microscopic detection of NO generation associated with angiogenesis in mice is another application. Researchers use DAF-FM to visualize NO levels during blood vessel formation and remodeling .
ATP-Induced NO Release
Quantitating ATP-induced NO release in rabbit platelets is possible using DAF-FM. This application helps study platelet function and NO signaling pathways .
Neurotrophin-Stimulated NO Accumulation
Researchers have employed DAF-FM to detect NO accumulation in embryonic cortical neurons following neurotrophin stimulation. This sheds light on neuronal signaling and neuroprotection .
pH-Independent Spectra
Unlike some other NO-sensitive dyes, the spectra of the NO adduct of DAF-FM remain independent of pH above pH 5.5. This feature enhances its utility in various experimental conditions .
Photostability and Sensitivity
DAF-FM outperforms DAF-2 in terms of photostability and sensitivity. Its NO detection limit is approximately 3 nM, making it a sensitive tool for NO research .
特性
IUPAC Name |
4-amino-3-benzhydryl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c16-19-14(17-18-15(19)20)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,16H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBIRDXTRRHJKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NNC(=S)N3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2681136.png)
![3-Butyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2681140.png)

![3-[(6-chloro-3-pyridazinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2681143.png)

![2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol](/img/structure/B2681146.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2681150.png)
![6-Ethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2681151.png)
![1-[3-(Triazol-1-ylmethyl)azetidin-1-yl]pent-4-en-1-one](/img/structure/B2681152.png)
![1-Methyl-3-(phenylmethoxycarbonylamino)pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2681153.png)
![N~1~-(3,4-dimethoxyphenethyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide](/img/structure/B2681155.png)
![diethyl 2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2681157.png)